![molecular formula C18H14ClN3OS B2882891 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-02-7](/img/no-structure.png)

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has been of significant interest to the scientific community due to its potential applications in the field of drug development. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.

Aplicaciones Científicas De Investigación

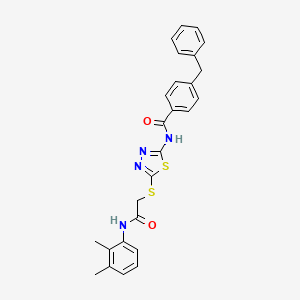

Role in Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . The compound “6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one” could potentially be used in the synthesis of these indole derivatives.

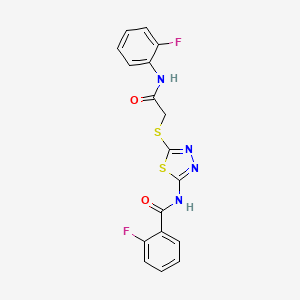

Anti-Inflammatory Applications

The compound could potentially be used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are used to relieve pain and inflammation associated with various conditions, and the compound’s structure suggests it could have similar applications .

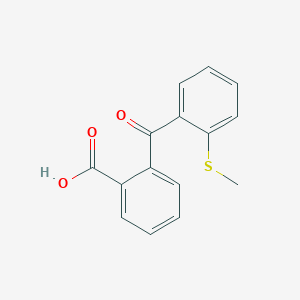

Inhibition of Aldosterone Synthase

The compound could potentially be used in the development of drugs that inhibit aldosterone synthase (CYP11B2), a promising novel mechanism to lower arterial blood pressure .

Cortisol Sparing CYP11B2 Inhibitor

The compound could potentially be used in the development of cortisol sparing CYP11B2 inhibitors . These inhibitors could help manage conditions related to cortisol overproduction, such as Cushing’s syndrome .

Anti-HIV Applications

The compound could potentially be used in the development of anti-HIV drugs . Its structure suggests it could interfere with the replication of the HIV virus .

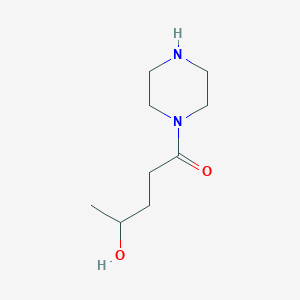

Analgesic Applications

The compound could potentially be used in the development of analgesic drugs . These drugs are used to relieve pain, and the compound’s structure suggests it could have similar applications .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes indole derivatives valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biological changes.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound induces a variety of molecular and cellular changes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 3-indoleacetaldehyde to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile, which is then reacted with sulfur and sodium hydroxide to form the desired compound.", "Starting Materials": [ "2-aminobenzonitrile", "3-indoleacetaldehyde", "sulfur", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-aminobenzonitrile with 3-indoleacetaldehyde in the presence of a suitable solvent and a catalyst to form 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile.", "Step 2: React 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzonitrile with sulfur and sodium hydroxide in the presence of a suitable solvent to form the desired compound '6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |

Número CAS |

442532-02-7 |

Nombre del producto |

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

Fórmula molecular |

C18H14ClN3OS |

Peso molecular |

355.84 |

Nombre IUPAC |

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |

Clave InChI |

GOPMUSWHIVWLTR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2882808.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882813.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)

![2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2882822.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2882824.png)

![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2882825.png)

![N-(2,4-dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2882826.png)

![4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid](/img/structure/B2882828.png)

![2-Chloro-5-(9-methylpurin-6-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2882829.png)

![5-(4-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2882830.png)